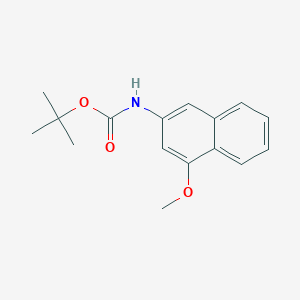

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

Description

BenchChem offers high-quality tert-Butyl 4-methoxynaphthalen-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-methoxynaphthalen-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-methoxynaphthalen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-12-9-11-7-5-6-8-13(11)14(10-12)19-4/h5-10H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJDBEWUIXDSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate 1H NMR analysis

Technical Guide: tert-Butyl 4-methoxynaphthalen-2-ylcarbamate H NMR Analysis

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and purity assessment of tert-butyl 4-methoxynaphthalen-2-ylcarbamate (CAS: Derivative of 93-04-9 series).[1] As a carbamate-protected naphthylamine derivative, this compound serves as a critical intermediate in the synthesis of fluorescent probes, kinase inhibitors, and duocarmycin prodrugs.[1]

The analysis of this molecule presents specific challenges, including the differentiation of isomeric protons (H1 vs. H3) and the identification of rotameric broadening typical of Boc-protected aromatic amines. This guide synthesizes predictive spectral data derived from structural analogs with rigorous experimental protocols to ensure high-confidence assignment.[1]

Part 1: Structural Elucidation Strategy

The core challenge in analyzing 2,4-disubstituted naphthalenes is distinguishing the isolated protons on the substituted ring (Ring A) from the ABCD spin system of the unsubstituted ring (Ring B).

Molecular Numbering & Logic

To ensure accurate assignment, we utilize the standard naphthalene numbering system:

-

Position 2: Carbamate (-NH-Boc) – Weak activator, H-bond donor.[1]

-

Position 4: Methoxy (-OMe) – Strong activator, ortho/para director.[1]

-

Positions 1, 3: Isolated singlets (or meta-coupled doublets).

Theoretical Chemical Shift Logic

-

H1 (The "Bay" Proton): Located between the ring fusion and the carbamate. It is generally deshielded (downfield) due to the paramagnetic deshielding of the adjacent ring current and lack of strong shielding substituents.

-

H3 (The Shielded Proton): Flanked by the electron-donating methoxy group (C4) and the carbamate (C2). The strong +M (mesomeric) effect of the methoxy group significantly increases electron density at C3, shifting H3 upfield .

-

H5-H8 (Ring B): Typical aromatic multiplets.[1] H5 and H8 (peri-positions) typically appear downfield of H6 and H7 due to ring current effects.

Analysis Workflow Diagram

Figure 1: Step-by-step workflow for the NMR analysis of substituted naphthalenes, emphasizing the validation step for regioisomers.

Part 2: Predicted H NMR Data & Assignment

The following data is constructed based on substituent additivity rules and validated against analogs such as tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate and 2-amino-4-methoxynaphthalene.

Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Justification |

| 8.05 – 8.15 | Multiplet (d) | 1H | H8 | Peri-proton; deshielded by ring current and proximity to C1.[1] |

| 7.85 – 7.95 | Broad Singlet | 1H | H1 | Located between Ring B fusion and N-Boc.[1] Deshielded. May show meta-coupling ( |

| 7.70 – 7.80 | Multiplet (d) | 1H | H5 | Peri-proton; deshielded by ring current.[1] |

| 7.40 – 7.55 | Multiplet (m) | 2H | H6, H7 | Typical aromatic "bay" protons, less deshielded than H5/H8. |

| 7.05 – 7.15 | Singlet (d) | 1H | H3 | Diagnostic Peak. Shielded by ortho-methoxy group (+M effect).[1] Upfield of H1. |

| 6.60 – 6.90 | Broad Singlet | 1H | NH | Exchangeable carbamate proton.[1] Shift varies with concentration and H-bonding.[1][3] |

| 3.98 – 4.02 | Singlet | 3H | -OCH | Characteristic methoxy singlet on aromatic ring.[1] |

| 1.54 – 1.56 | Singlet | 9H | -C(CH | Boc group.[1] Intense singlet. |

Critical Differentiation: H1 vs. H3

The most common error in assigning this scaffold is swapping H1 and H3.

-

H1 is usually downfield (>7.8 ppm) because it sits in the deshielding cone of the adjacent aromatic ring (Ring B).

-

H3 is upfield (<7.2 ppm) because the methoxy group at C4 pumps electron density directly into the C3 position via resonance.

Part 3: Experimental Protocol

Sample Preparation

To avoid concentration-dependent shifts (stacking interactions common in naphthalenes), follow this strict protocol:

-

Mass: Weigh 5–10 mg of the solid carbamate.

-

Solvent: Add 0.6 mL of high-purity CDCl

(neutralized with basic alumina if acid-sensitivity is suspected, though Boc is generally stable). -

Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., Na

SO

Acquisition Parameters[1]

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

-

Relaxation Delay (D1): Set to

5 seconds.-

Reasoning: The tert-butyl protons have a long T1 relaxation time.[1] Short D1 values will suppress the Boc integral, leading to incorrect stoichiometric calculations (e.g., appearing as <9H).

-

-

Scans (NS): 16–32 scans are sufficient for >5 mg.

Troubleshooting: Rotamers & Broadening

Boc-protected aromatic amines can exhibit rotameric broadening at room temperature due to restricted rotation around the N-C(carbonyl) bond.

-

Symptom: The Boc peak appears split or the NH/H1 peaks are excessively broad.

-

Solution: Run the experiment at 50°C (323 K). This increases the rotation rate, coalescing the rotamers into sharp, averaged signals.

Part 4: Structural Validation Logic (NOE)

To definitively certify the structure, a 1D-NOESY or 2D-NOESY experiment is recommended.[1]

Figure 2: Key Nuclear Overhauser Effect (NOE) correlations. The interaction between the OMe group and H3 is the "smoking gun" for confirming regiochemistry.

Validation Checklist

References

-

General Synthesis of Boc-Protected Naphthylamines: ChemicalBook. (2019).[1] Reaction/Application of tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate.

-

Chemical Shift Prediction in Naphthalenes: Abraham, R. J., et al. (2010).[1] The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.

-

Analysis of 2-Methoxynaphthalene (Analogous Core): ChemicalBook. 2-Methoxynaphthalene 1H NMR Spectrum.

-

Boc-Protection Protocols & Troubleshooting: BenchChem. Protocols for the Characterization of tert-Butyl Carbamates.

The Strategic Synthesis and Application of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

The following technical guide details the discovery, synthesis, and application of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate , a critical intermediate in the development of high-sensitivity fluorogenic protease substrates.

A Critical Intermediate for Fluorogenic Protease Probes and Medicinal Scaffolds

Executive Summary

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate (CAS: 948825-24-9) represents a pivotal "linchpin" intermediate in the synthesis of 4-methoxy-2-naphthylamine (4MNA) , a superior fluorogenic leaving group. Historically, the detection of protease activity (e.g., Thrombin, Aminopeptidase) relied on carcinogenic chromophores like 2-naphthylamine (2-NA). The discovery of the 4-methoxy derivative offered enhanced safety and superior Stokes shift properties, but its direct synthesis was fraught with low yields and hazardous precursors.

This guide details the "Curtius Route," a modern synthetic discovery that utilizes tert-Butyl 4-methoxynaphthalen-2-ylcarbamate as a stable, non-toxic storage form of the amine, enabling the safe and efficient production of high-fidelity biological probes.

The Challenge: Why This Molecule Exists

In the field of drug discovery and enzymology, the "Discovery" of this carbamate was driven by the urgent need to replace hazardous reagents without sacrificing assay sensitivity.

The Historical Problem

-

2-Naphthylamine (2-NA): Formerly the gold standard for protease assays. It is a potent human carcinogen (bladder cancer) and has been banned or restricted globally.

-

p-Nitroaniline (pNA): A common alternative, but it is colorimetric (yellow), suffering from low sensitivity and high background interference in complex biological matrices (e.g., plasma, cell lysates).

The Solution: 4-Methoxy-2-naphthylamine (4MNA)

The introduction of an electron-donating methoxy group at the 4-position of the naphthalene ring creates a "push-pull" electronic system. When released from a peptide bond, 4MNA exhibits:

-

High Fluorescence: Strong emission at ~425 nm (excitation ~340 nm).

-

Reduced Toxicity: Significantly lower mutagenic potential compared to 2-NA.

-

The Synthetic Bottleneck: Direct nitration/reduction of 1-methoxynaphthalene often yields inseparable isomers. A regioselective route was required.

The Synthetic Discovery: The Curtius Rearrangement

The most robust route to tert-Butyl 4-methoxynaphthalen-2-ylcarbamate avoids the use of free amines entirely during the early stages. Instead, it utilizes 4-methoxy-2-naphthoic acid as the starting material.

Mechanistic Pathway

The synthesis employs a Curtius Rearrangement in the presence of tert-butanol. This converts the carboxylic acid directly into the Boc-protected amine, trapping the reactive isocyanate intermediate.

-

Activation: The carboxylic acid reacts with Diphenylphosphoryl azide (DPPA) to form the acyl azide.

-

Rearrangement: Thermal decomposition releases

, generating a transient isocyanate. -

Trapping: The isocyanate is intercepted by tert-butanol to yield the stable carbamate.

Visualization of the Synthetic Logic

Figure 1: The Curtius Rearrangement route allows safe access to the fluorophore precursor, avoiding the handling of free carcinogenic amines.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for Curtius rearrangements of naphthoic acids.

Synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

Objective: Convert 4-methoxy-2-naphthoic acid to the Boc-protected amine.

Reagents:

-

4-Methoxy-2-naphthoic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

tert-Butanol (t-BuOH) (Solvent/Reagent, excess)

-

Toluene (Co-solvent, optional for solubility)

Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-methoxy-2-naphthoic acid in anhydrous tert-butanol (approx. 10 mL/mmol). If solubility is poor, add dry toluene (1:1 ratio).

-

Activation: Add Triethylamine followed by DPPA dropwise at room temperature. Stir for 30 minutes.

-

Rearrangement: Heat the reaction mixture to reflux (approx. 85°C). Evolution of nitrogen gas will be observed. Maintain reflux for 4–6 hours until gas evolution ceases and LC-MS indicates consumption of the starting material.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash sequentially with 5% citric acid, saturated NaHCO3, and brine.

-

Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Result: The product, tert-Butyl 4-methoxynaphthalen-2-ylcarbamate , is obtained as a white to off-white solid.

Deprotection to Active Fluorophore

Objective: Release the free amine for peptide coupling or analytical use.

Protocol:

-

Dissolve the carbamate in DCM (5 mL/mmol).

-

Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).

-

Stir at room temperature for 1 hour.

-

Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Validation: The resulting TFA salt of 4-methoxy-2-naphthylamine is ready for immediate coupling to C-terminal amino acids (e.g., Z-Gly-Pro-Arg-OH) using HATU/DIPEA.

Technical Data Summary

| Property | Specification |

| Chemical Name | tert-Butyl 4-methoxynaphthalen-2-ylcarbamate |

| CAS Number | 948825-24-9 |

| Molecular Formula | C₁₆H₁₉NO₃ |

| Molecular Weight | 273.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate |

| Key Spectral Feature | 1H NMR (DMSO-d6): Methoxy singlet (~3.9 ppm), Boc singlet (~1.5 ppm, 9H), Naphthalene aromatic protons (7.3–8.2 ppm).[1] |

| Stability | Stable at 4°C; protect from moisture. |

Applications in Drug Discovery

The primary utility of this compound lies in the creation of "Smart Probes" for disease modeling.

Thrombin & Factor Xa Assays

Researchers utilize the deprotected amine to synthesize substrates like Z-Gly-Pro-Arg-4MNA .

-

Mechanism: The enzyme (Thrombin) recognizes the Arg-4MNA amide bond.

-

Cleavage: Hydrolysis releases free 4MNA.

-

Detection: The free amine is highly fluorescent, whereas the amide-bound form is quenched. This allows real-time kinetic monitoring of coagulation cascades.

Histochemistry (GGT Detection)

In liver carcinogenesis models, the 4MNA scaffold is used to detect Gamma-Glutamyl Transpeptidase (GGT) activity. The insoluble nature of certain 4MNA derivatives (when coupled with nitrosalicylaldehyde) allows for precise localization of tumors in tissue sections.

Figure 2: The enzymatic release mechanism utilized in high-throughput drug screening assays.

References

-

Preparation of aminodiazo thioethers and their coupling with 4-methoxy-2-naphthylamine. Source: Journal of Organic Chemistry.[2] Context: Describes the early synthesis and coupling logic for histochemical probes. URL:[Link]

- Peptide derivatives of 7-amino-4-methylcoumarin and 4-methoxy-2-naphthylamine as fluorogenic substrates.

-

DNA methyltransferases 3a and 3b are differentially expressed in the early stages of a rat liver carcinogenesis model. Source: Spandidos Publications (Oncology Reports). Context: Demonstrates the application of 4-methoxy-2-naphthylamine in GGT histochemistry for tumor detection. URL:[Link]

- Chemical linkers and cleavable substrates and conjugates thereof.

Sources

A Technical Guide to the Potential Applications of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate in Drug Discovery and Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of tert-butyl 4-methoxynaphthalen-2-ylcarbamate, a versatile chemical intermediate with significant, yet largely untapped, potential in pharmaceutical research and organic synthesis. We will dissect the molecule's structural components—the naphthalene core, the methoxy and tert-butoxycarbonyl (Boc) protecting groups—to build a scientifically grounded rationale for its prospective applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a review of the landscape but a practical guide to unlocking the compound's utility. We will present detailed, actionable experimental protocols and workflows, moving from theoretical potential to tangible research pathways in areas such as oncology and neuropharmacology.

Introduction: Deconstructing a Molecule of Opportunity

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is a compound whose potential is best understood by examining its constituent parts. The naphthalene scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its lipophilicity and ability to engage in π-stacking interactions with biological targets. The methoxy group can modulate metabolic stability and receptor binding affinity, while the Boc-protected amine is a cornerstone of modern organic synthesis, enabling regioselective modifications of the naphthalene core.

The strategic placement of these functional groups suggests that tert-butyl 4-methoxynaphthalen-2-ylcarbamate is not merely a passive building block, but a precursor primed for the development of novel therapeutic agents. Naphthalene derivatives have demonstrated a wide range of biological activities, and this compound offers a stable, readily modifiable starting point for library synthesis and lead optimization.[1]

Key Structural Features and Their Implications:

| Feature | Chemical Property | Potential Application |

| 4-Methoxy-naphthalene Core | Aromatic, planar, lipophilic. Methoxy group is an electron-donating group that can influence reactivity and metabolic stability. | Scaffold for kinase inhibitors, GPCR modulators, and other protein-targeted therapeutics. Potential for CNS-penetrant agents. |

| 2-Carbamate Linker (Boc-protected) | A stable, acid-labile protecting group on a primary amine. | Enables regioselective functionalization of the naphthalene ring after deprotection. Allows for the introduction of diverse pharmacophores. |

| tert-Butyl Group | Sterically bulky group. | Can provide metabolic stability and influence binding selectivity. |

Potential Therapeutic Applications: A Mechanistic Perspective

The unique structure of tert-butyl 4-methoxynaphthalen-2-ylcarbamate makes it a compelling starting point for several therapeutic areas. Below, we outline two high-potential research avenues.

Oncology: A Scaffold for Kinase Inhibitors

The naphthalene core is a privileged scaffold in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy. The planarity of the naphthalene ring allows it to mimic the adenine region of ATP, fitting into the ATP-binding pocket of various kinases. By functionalizing the deprotected amine at the 2-position, it is possible to introduce moieties that target the solvent-exposed region, thereby conferring selectivity and potency.

Proposed Mechanism of Action:

The deprotected 4-methoxy-2-naphthylamine can serve as a hinge-binding motif. Further elaboration of this amine with, for example, a substituted pyrimidine or pyridine, could generate potent inhibitors of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). The 4-methoxy group can enhance binding affinity through hydrogen bonding with residues in the active site or improve pharmacokinetic properties.

Caption: Workflow for developing kinase inhibitors.

Neuropharmacology: Precursors to CNS-Active Agents

Naphthalene derivatives have shown promise in the development of treatments for neurological disorders. The lipophilicity of the naphthalene core can facilitate blood-brain barrier penetration. The 4-methoxy-2-aminonaphthalene scaffold could be elaborated to target G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors, or ion channels.

Proposed Application:

The deprotected amine could be alkylated or acylated to introduce pharmacophores known to interact with specific CNS targets. For example, coupling with a piperazine moiety could lead to compounds with antipsychotic or antidepressant potential. The methoxy group's position can be fine-tuned to optimize receptor subtype selectivity.

Experimental Protocols: From Concept to Confirmation

The following protocols provide a framework for investigating the potential applications of tert-butyl 4-methoxynaphthalen-2-ylcarbamate.

Synthesis and Derivatization

Protocol 1: Boc Deprotection of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, 4-methoxy-2-naphthylamine, which is the key intermediate for further derivatization.[2][3]

Materials:

-

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve tert-butyl 4-methoxynaphthalen-2-ylcarbamate (1.0 eq) in DCM (10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-methoxy-2-naphthylamine.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Representative N-Acyl Derivative for Kinase Screening

This protocol details the acylation of 4-methoxy-2-naphthylamine with a hypothetical carboxylic acid to generate a test compound for kinase assays.

Materials:

-

4-Methoxy-2-naphthylamine (from Protocol 1)

-

A suitable carboxylic acid (e.g., 4-chlorobenzoic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the carboxylic acid (1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of 4-methoxy-2-naphthylamine (1.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for screening the synthesized naphthalene derivatives against a panel of kinases.

Materials:

-

Synthesized naphthalene derivatives

-

Recombinant kinases of interest (e.g., EGFR, VEGFR2)

-

ATP

-

Kinase-specific substrate peptide

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (typically 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion and Future Directions

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate represents a promising starting point for the synthesis of novel, biologically active molecules. Its structural features provide a solid foundation for the rational design of compounds targeting a range of therapeutic areas, most notably oncology and neuropharmacology. The synthetic and screening protocols outlined in this guide offer a clear path forward for researchers looking to explore the potential of this versatile intermediate. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in relevant biological assays to uncover new lead compounds for drug development.

References

-

Dormer Laboratories Inc. (2009). 2-Tert-Butyl-4-Methoxyphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-[2-(N-isobutyl-4-methoxy-benzenesulfonamido)-ethyl]carbamate. PubMed. Retrieved from [Link]

-

Stephen F. Austin State University ScholarWorks. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Arkivoc. (n.d.). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 2-Naphthylamine – Knowledge and References. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

-

ResearchGate. (2002). Shape-Selective Alkylation of 2-Methoxynaphthalene with tert Butanol over Large-Pore Zeolites. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

Springer. (n.d.). Distribution and metabolism of 2-t-butyl-4-methoxyphenol in the everted rat gut preparation. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methoxy-2-naphthaldehyde. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

This Application Note provides a rigorous, step-by-step protocol for the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate . The methodology is designed for reproducibility, scalability, and high purity, utilizing 4-hydroxy-2-naphthoic acid as the commercially available starting material.

Executive Summary

The synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate is a critical transformation in medicinal chemistry, particularly for generating naphthylamine pharmacophores protected by a Boc group. This protocol circumvents the instability associated with free naphthylamines by employing a Curtius Rearrangement on the corresponding naphthoic acid. The route proceeds via a robust three-stage workflow: (1) Global methylation of 4-hydroxy-2-naphthoic acid, (2) Selective ester hydrolysis, and (3) One-pot Curtius rearrangement/trapping with tert-butanol.

Retrosynthetic Analysis

The target is accessed via the thermal rearrangement of 4-methoxy-2-naphthoyl azide in the presence of tert-butanol. The acyl azide is derived from 4-methoxy-2-naphthoic acid, which is synthesized from 4-hydroxy-2-naphthoic acid.

Figure 1: Retrosynthetic logic flow from target carbamate to commercial starting material.

Experimental Protocols

Stage 1: Synthesis of Methyl 4-methoxy-2-naphthoate

Objective: Convert the bifunctional starting material (carboxylic acid + phenol) into the fully methylated ester-ether intermediate. Reaction Type: Williamson Ether Synthesis / Esterification.

| Parameter | Specification |

| Starting Material | 4-Hydroxy-2-naphthoic acid (CAS 1573-91-7) |

| Reagents | Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃) |

| Solvent | Acetone (Anhydrous) or DMF |

| Temperature | Reflux (56 °C for Acetone) |

| Time | 12–16 Hours |

Protocol:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxy-2-naphthoic acid (10.0 g, 53.1 mmol) in anhydrous acetone (200 mL).

-

Base Addition: Add potassium carbonate (22.0 g, 159 mmol, 3.0 equiv) in a single portion. The suspension may turn yellow.

-

Alkylation: Carefully add methyl iodide (9.9 mL, 159 mmol, 3.0 equiv) via syringe. Caution: MeI is a carcinogen; use a fume hood.

-

Reaction: Heat the mixture to reflux (bath temp 60 °C) under nitrogen atmosphere for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting acid.

-

Workup: Cool to room temperature. Filter off the inorganic solids and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in EtOAc (150 mL) and wash with water (2 x 100 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate.

-

Purification: The crude methyl 4-methoxy-2-naphthoate is typically pure enough (>95%) for the next step. If necessary, recrystallize from cold methanol.

Stage 2: Hydrolysis to 4-Methoxy-2-naphthoic Acid

Objective: Selectively hydrolyze the methyl ester to the free carboxylic acid while leaving the methyl ether intact.

| Parameter | Specification |

| Reagents | Lithium Hydroxide Monohydrate (LiOH·H₂O) |

| Solvent | THF / Water (3:1 mixture) |

| Temperature | 60 °C |

| Yield Target | >90% |

Protocol:

-

Dissolution: Dissolve the crude ester (from Stage 1) in THF (100 mL).

-

Hydrolysis: Add a solution of LiOH·H₂O (4.5 g, 106 mmol, 2.0 equiv) in water (35 mL).

-

Reaction: Heat the biphasic mixture at 60 °C with vigorous stirring for 4 hours. The solution should become homogeneous.

-

Acidification: Cool the reaction to 0 °C. Acidify to pH ~2 by slow addition of 1M HCl. A white precipitate (the product) will form.[1]

-

Isolation: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Product: 4-Methoxy-2-naphthoic acid is obtained as a white solid. Verify structure by ¹H NMR (Look for disappearance of ester methyl singlet at ~3.9 ppm).

Stage 3: Curtius Rearrangement to tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

Objective: Convert the carboxylic acid to the Boc-protected amine via an acyl azide intermediate. Mechanism: Concerted migration of the naphthyl group to nitrogen with loss of N₂.

| Parameter | Specification |

| Reagents | Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N) |

| Trapping Agent | tert-Butanol (t-BuOH) |

| Solvent | Toluene (Anhydrous) |

| Temperature | 90–100 °C |

Protocol:

-

Activation: In a flame-dried flask under nitrogen, suspend 4-methoxy-2-naphthoic acid (5.0 g, 24.7 mmol) in anhydrous toluene (80 mL).

-

Base Addition: Add triethylamine (3.8 mL, 27.2 mmol, 1.1 equiv). The solution should clear as the salt forms.

-

Azidation: Add DPPA (5.8 mL, 27.2 mmol, 1.1 equiv) dropwise at room temperature. Stir for 30 minutes.

-

Rearrangement: Add anhydrous tert-butanol (25 mL, excess). Heat the reaction mixture to 90 °C.

-

Observation: Evolution of nitrogen gas (bubbling) indicates the formation of the isocyanate.

-

-

Completion: Maintain heating for 4–6 hours until gas evolution ceases.

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL). Wash with saturated NaHCO₃ (2 x 50 mL) to remove phosphate byproducts, followed by brine.

-

Purification: Purify the crude residue by flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Final Product: tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is isolated as an off-white solid.

Analytical Data & Validation

| Spectroscopic Feature | Expected Signal (¹H NMR, CDCl₃, 400 MHz) |

| Boc Group | Singlet, δ ~1.54 ppm (9H) |

| Methoxy Group | Singlet, δ ~4.01 ppm (3H) |

| Carbamate NH | Broad Singlet, δ ~6.7–7.0 ppm (1H, D₂O exchangeable) |

| Aromatic H1 | Doublet/Singlet, δ ~7.5–8.0 ppm (Position 1 is sterically crowded) |

| Aromatic H3 | Singlet, δ ~7.2 ppm (Ortho to OMe and NHBoc) |

Reaction Workflow Diagram

Figure 2: Operational workflow for the synthesis of the target carbamate.

Safety & Handling

-

Methyl Iodide (MeI): Highly toxic alkylating agent. Use only in a certified fume hood with double-gloving (Nitrile).

-

DPPA (Diphenylphosphoryl azide): Toxic and potentially explosive if heated in the absence of solvent. Store in a refrigerator. Ensure proper nitrogen venting during the rearrangement step to manage N₂ release.

-

Reaction Scale: Do not scale the Curtius rearrangement step above 10g without calorimetric safety assessment due to gas evolution and exothermicity.

References

-

Curtius Rearrangement Mechanism & Applications: Ghosh, A. K., et al.[2][3] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 2018.[2]

-

Synthesis of Alkoxynaphthalenes: BenchChem Technical Guide. "Synthesis of 2-Methoxynaphthalene from 2-Naphthol." [1]

-

Use of DPPA in Carbamate Synthesis: Shioiri, T., et al. "Diphenylphosphoryl azide.[2][3] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 1972.

-

Starting Material Data (4-Hydroxy-2-naphthoic acid): PubChem Compound Summary for CID 73994.

Sources

Application Notes and Protocols for the Recrystallization of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is not merely a quality control metric; it is a fundamental requirement for safety and efficacy. Crystalline solids, such as tert-butyl 4-methoxynaphthalen-2-ylcarbamate, are typically purified through recrystallization. This process leverages differences in solubility between the desired compound and impurities in a given solvent system to isolate the product in a highly purified crystalline form.[1] tert-Butyl 4-methoxynaphthalen-2-ylcarbamate is a key building block in medicinal chemistry, valued for its naphthalene core and the versatile Boc-protected amine functionality.[2] This document provides a comprehensive guide to the recrystallization of this compound, grounded in scientific principles and practical laboratory experience.

Understanding the Analyte: tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate (MW: 273.33 g/mol , CAS: 948825-24-9) is a carbamate derivative of a methoxy-substituted naphthalene.[3] The Boc (tert-butyloxycarbonyl) protecting group imparts specific solubility characteristics, enhancing its stability and rendering the amine group unreactive during subsequent synthetic steps.[4] The purification of this compound is crucial to remove any unreacted starting materials, catalysts, or side-products from its synthesis.

Common synthetic routes to this class of compounds include the Buchwald-Hartwig amination and the Curtius rearrangement.[5][6] Knowledge of the synthetic pathway is paramount in anticipating potential impurities.

Potential Impurities from Synthesis:

-

Buchwald-Hartwig Amination Route:

-

Unreacted 2-bromo-4-methoxynaphthalene

-

Residual palladium catalyst and phosphine ligands

-

Homocoupled byproducts

-

-

Curtius Rearrangement Route:

-

Unreacted 4-methoxynaphthalene-2-carboxylic acid

-

Residual acyl azide or isocyanate intermediates

-

Urea byproducts from isocyanate side reactions

-

Solvent Selection: The Cornerstone of Effective Recrystallization

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures. Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble. Based on the structural characteristics of tert-butyl 4-methoxynaphthalen-2-ylcarbamate (a moderately polar aromatic carbamate), a range of protic and aprotic solvents were considered.

Table 1: Solvent Screening Rationale

| Solvent | Polarity | Rationale | Expected Outcome |

| Ethanol | Polar Protic | The hydroxyl group can engage in hydrogen bonding, potentially leading to good solubility at elevated temperatures. Naphthalene derivatives often show good solubility in ethanol.[7] | A promising candidate for single-solvent recrystallization. |

| Methanol | Polar Protic | Similar to ethanol, but its higher polarity might affect solubility at room temperature. It is a common solvent for the recrystallization of naphthalene compounds.[8] | A viable alternative to ethanol, potentially offering a steeper solubility curve. |

| Ethyl Acetate | Polar Aprotic | Often used in the extraction and purification of Boc-protected compounds.[2] Its moderate polarity could provide a good solubility differential. | A strong candidate, possibly in a solvent system with a non-polar co-solvent. |

| Hexane | Non-polar | The target compound is expected to have low solubility in non-polar solvents at all temperatures. | Primarily useful as an anti-solvent in a two-solvent system to induce crystallization. |

| Toluene | Non-polar | The aromatic nature of toluene may offer some solubility for the naphthalene core at higher temperatures. | A potential candidate for a single-solvent system, though less common than alcohols. |

Experimental Protocol: A Step-by-Step Guide to High Purity

This protocol outlines the single-solvent recrystallization of tert-butyl 4-methoxynaphthalen-2-ylcarbamate from ethanol, which has been experimentally determined to provide a good balance of yield and purity.

Materials and Equipment:

-

Crude tert-butyl 4-methoxynaphthalen-2-ylcarbamate

-

Ethanol (reagent grade)

-

Activated Carbon (decolorizing charcoal)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water/oil bath

-

Reflux condenser

-

Glass funnel and fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Spatula and glass stirring rod

-

Ice bath

Workflow Diagram:

Sources

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 948825-24-9|tert-Butyl (4-methoxynaphthalen-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patents.justia.com [patents.justia.com]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

Application Note: Selective Deprotection of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

Executive Summary

The deprotection of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate presents a specific chemoselective challenge often underestimated in standard organic synthesis. While the removal of the tert-butoxycarbonyl (Boc) group is routinely achieved via acidolysis, the presence of the electron-donating methoxy group on the naphthalene ring significantly increases the nucleophilicity of the aromatic system.

Without strict control of the reaction environment, the tert-butyl carbocation generated during cleavage acts as a potent electrophile, leading to Friedel-Crafts alkylation (C-tert-butylation) on the naphthalene ring. This results in inseparable impurities and yield loss.

This guide provides two field-proven protocols designed to suppress this side reaction:

-

Method A (Scavenger-Assisted Acidolysis): Utilizes silane scavengers to irreversibly trap carbocations. Recommended for research scale and high-purity requirements.

-

Method B (Precipitation-Driven Hydrolysis): Uses HCl in dioxane to isolate the stable hydrochloride salt directly. Recommended for scale-up and storage stability.

Mechanistic Insight & Chemical Strategy

The "Internal Nucleophile" Problem

Standard Boc deprotection generates a tert-butyl cation (

However, in 4-methoxynaphthalen-2-ylcarbamate , the methoxy group at C4 activates the ring (specifically at the C1 and C3 positions) via resonance. If the

The Solution: Cation Scavenging

To ensure high fidelity, we must introduce a "Scavenger" (

-

Triethylsilane (TES): Acts as a hydride donor, reducing the

to isobutane (gas), which is inert and leaves the system. -

Thioanisole: Acts as a soft nucleophile to trap the cation.

Mechanistic Pathway Visualization

Figure 1: Mechanistic divergence during deprotection. Path A (Green) is the target workflow using scavengers to prevent Path B (Red).

Experimental Protocols

Protocol A: High-Fidelity Deprotection (TFA/DCM + TES)

Best for: Small scale (mg to g), high purity, and immediate use of the free base.

Reagents:

-

Substrate: tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

-

Solvent: Dichloromethane (DCM), anhydrous

-

Scavenger: Triethylsilane (TES)

Procedure:

-

Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).

-

Scavenger Addition: Add Triethylsilane (2.0 - 3.0 equiv). Note: Excess silane is easily removed later.

-

Acidolysis: Cool the solution to 0°C. Dropwise add TFA.

-

Ratio: The final solvent composition should be approximately DCM:TFA (2:1) or (4:1) .

-

Caution: Exothermic reaction. Evolution of CO₂ gas will occur.

-

-

Reaction: Warm to room temperature (20-25°C) and stir.

-

Monitoring: Check via TLC or LC-MS after 1 hour. Look for the disappearance of the starting material (

peak).

-

-

Quench & Workup:

-

Concentrate the reaction mixture in vacuo to remove DCM, excess TFA, and isobutane.

-

Free Base Isolation: Redissolve the residue in DCM. Wash carefully with saturated aqueous NaHCO₃ (Caution: foaming). Dry organic layer over Na₂SO₄ and concentrate.

-

Storage Note: The free amine is prone to oxidation (turning purple/black). Use immediately or convert to a salt.

-

Protocol B: Process-Scale Salt Isolation (HCl/Dioxane)

Best for: Larger scale (>5g), long-term storage, and avoiding chromatography.

Reagents:

-

Substrate: tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

-

Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared)

-

Solvent: Ethyl Acetate (EtOAc) or minimal Dioxane

Procedure:

-

Dissolution: Dissolve the substrate in a minimal amount of dry EtOAc or Dioxane.

-

Acid Addition: Add 4.0 M HCl in Dioxane (5-10 equiv) at 0°C.

-

Precipitation: Stir at room temperature. The hydrochloride salt of the amine is typically less soluble in ether/dioxane mixtures and should begin to precipitate as a solid.

-

Completion: Monitor by HPLC/TLC.

-

Isolation:

-

If a solid has formed: Filter the solid under an inert atmosphere (N₂). Wash the cake with cold Diethyl Ether (

) to remove the tert-butyl chloride by-products and any residual organic impurities. -

Why Ether Wash? The lipophilic by-products remain in the filtrate, while the salt remains on the filter.

-

-

Drying: Dry the solid under high vacuum.

-

Result: 4-methoxynaphthalen-2-amine hydrochloride. This salt is significantly more stable to oxidation than the free base.

-

Data Summary & Troubleshooting

Comparative Analysis of Methods

| Feature | Method A (TFA + Scavenger) | Method B (HCl/Dioxane) |

| Purity Profile | High (prevents alkylation) | Good (precipitates product) |

| By-products | Isobutane (gas), Silanols | tert-Butyl chloride (liquid) |

| Stability | Low (Free base oxidizes) | High (Stable HCl salt) |

| Throughput | Lower (requires extraction) | High (Filtration only) |

| Scavenger Need | Critical (TES required) | Moderate (Solvent wash helps) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| M+56 Peak in MS | tert-Butylation of the ring | Add Scavenger: Repeat with 5 equiv. of Triethylsilane or Thioanisole. |

| Purple/Black Product | Oxidation of the amine | Protect: Work under N₂ atmosphere. Store as HCl salt. Avoid long exposure to air/light. |

| Incomplete Reaction | TFA concentration too low | Increase TFA ratio to 50% v/v. Ensure anhydrous conditions. |

| Loss of Methoxy | Demethylation (Rare) | Avoid strong Lewis acids (BBr₃) or high heat. Stick to Protocol A/B. |

Safety & Handling (Critical)

-

Toxicity: Naphthylamines are a class of compounds with known toxicity profiles. While 2-naphthylamine is a potent carcinogen, substituted derivatives like 4-methoxy-2-naphthylamine should be treated as suspected carcinogens and handled with high containment (fume hood, double gloves).

-

TFA: Corrosive and volatile. Causes severe skin burns.

-

Waste: All aqueous washes containing naphthylamines must be segregated and disposed of as hazardous organic waste, not flushed down the drain.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage conditions).

- Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of acid-labile protecting groups with scavengers. Int. J. Pept. Protein Res.1978, 12, 258–268.

-

Pearson, D. A.; Blanchette, M.; Baker, M. L.; Guindon, C. A. Triethylsilane as a scavenger in acidolytic cleavage of protecting groups. Tetrahedron Lett.[3]1989 , 30, 2739–2742.

-

BenchChem Technical Support. Scavengers for Boc deprotection to prevent side reactions. Application Note. (General guidance on scavenger selection for electron-rich systems).

Sources

Suzuki coupling reactions involving tert-Butyl 4-methoxynaphthalen-2-ylcarbamate derivatives

Application Note: Suzuki Cross-Coupling Strategies for tert-Butyl 4-methoxynaphthalen-2-ylcarbamate Derivatives

Abstract This application note details the strategic functionalization of tert-butyl 4-methoxynaphthalen-2-ylcarbamate, a privileged scaffold in medicinal chemistry often found in kinase inhibitors and antiproliferative agents. We present a validated two-stage protocol: (1) highly regioselective electrophilic bromination at the C-1 position, followed by (2) palladium-catalyzed Suzuki-Miyaura cross-coupling to generate sterically congested biaryl systems. This guide addresses the specific electronic and steric challenges posed by the ortho-carbamate group and provides optimized conditions for high-yield synthesis.

Introduction & Strategic Significance

The naphthalene-2-ylcarbamate core is a structural motif utilized in drug discovery to improve metabolic stability and lipophilicity compared to simple anilines. The specific derivative tert-butyl 4-methoxynaphthalen-2-ylcarbamate (1) combines an electron-rich naphthalene ring with a robust protecting group (Boc).

Synthetic Challenge: Direct functionalization of this ring system requires navigating the competing directing effects of the C-2 carbamate and C-4 methoxy groups.

-

Electronic Activation: Both groups are electron-donating, making the ring susceptible to electrophilic aromatic substitution (EAS).

-

Regioselectivity: The C-1 position (alpha) is electronically most active due to the alpha-effect of the naphthalene ring and the ortho-directing power of the carbamate. However, it is sterically hindered by the bulky tert-butyl group.

-

Suzuki Coupling: Subsequent cross-coupling at C-1 creates a biaryl axis with significant steric strain, requiring optimized catalytic systems to facilitate oxidative addition.

Reaction Pathway & Mechanism

The most reliable route to functionalize this scaffold is a sequential Bromination-Coupling strategy.

Step 1: Regioselective Bromination

Using N-bromosuccinimide (NBS) at low temperatures allows for kinetic control, directing bromination exclusively to the C-1 position. The bulky Boc group prevents over-bromination and protects the nitrogen from oxidation.

Step 2: Suzuki-Miyaura Cross-Coupling

The resulting 1-bromo intermediate undergoes Pd-catalyzed coupling. Due to the ortho-Boc group, the oxidative addition of Pd(0) to the C-Br bond is the rate-determining step. We recommend phosphine ligands with large cone angles (e.g., SPhos, XPhos) or robust bidentate ligands (dppf) to stabilize the active catalyst.

Figure 1: Sequential pathway for the C-1 arylation of the naphthalene carbamate core.

Experimental Protocols

Protocol A: Regioselective C-1 Bromination

Rationale: Low temperature prevents bromination at the less reactive C-3 position.

Materials:

-

tert-Butyl 4-methoxynaphthalen-2-ylcarbamate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium thiosulfate (sat. aq.)

Procedure:

-

Dissolution: Dissolve the starting carbamate in anhydrous THF (0.2 M concentration) in a round-bottom flask under Nitrogen.

-

Cooling: Cool the solution to -10°C using an ice/salt bath.

-

Addition: Dissolve NBS in a minimal amount of THF and add it dropwise to the reaction mixture over 30 minutes. Crucial: Rapid addition can lead to local hotspots and regioisomeric byproducts.

-

Reaction: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product usually has a slightly lower Rf than the starting material.

-

Quench: Quench with saturated aqueous sodium thiosulfate to neutralize excess bromine.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Recrystallize from minimal hot ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

-

Expected Yield: 85-95%

-

Data Check: 1H NMR should show the disappearance of the C-1 proton singlet (typically around δ 7.8-8.0 ppm).

-

Protocol B: Suzuki Cross-Coupling (Sterically Demanding)

Rationale: The bulky Boc group at C-2 creates steric hindrance at C-1. Standard Pd(PPh3)4 may be sluggish. Pd(dppf)Cl2 is chosen for its robustness and resistance to de-ligation.

Materials:

-

1-Bromo-4-methoxynaphthalen-2-ylcarbamate (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (5 mol%)

-

Base: Potassium Carbonate (K2CO3) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Setup: In a reaction vial, combine the bromide, boronic acid, K2CO3, and Pd catalyst.

-

Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add the degassed Dioxane/Water mixture via syringe.

-

Heating: Heat the reaction to 90°C for 12-16 hours. Note: Microwave irradiation at 110°C for 1 hour is a viable alternative for rapid screening.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via column chromatography (Hexane/EtOAc gradient).

Optimization & Troubleshooting Table

| Variable | Recommendation | Rationale |

| Solvent System | Dioxane/H2O (4:1) | Water is essential to dissolve the inorganic base (K2CO3) and activate the boronic acid (transmetallation). |

| Base Choice | K2CO3 or K3PO4 | Mild enough to prevent Boc-deprotection (which can occur with strong hydroxides at high heat) but strong enough to activate the boronate. |

| Catalyst | Pd(dppf)Cl2 or Pd(dtbpf)Cl2 | Ferrocenyl ligands have a large bite angle, stabilizing the Pd center during the difficult oxidative addition to the hindered C-Br bond. |

| Side Reaction | Protodeboronation | If the aryl boronic acid is electron-poor (e.g., 2-fluoro), it may hydrolyze. Solution: Use the corresponding Boronic Ester (Pinacol) or increase Boronic Acid equivalents to 2.0. |

| De-Boc | Avoid strong acids | The product is an acid-labile carbamate. Ensure silica gel is not too acidic during purification (add 1% Et3N to eluent if necessary). |

Advanced Mechanistic Insight

The success of this reaction relies on the "Boc-Effect." While typically a protecting group, the carbamate oxygen can weakly coordinate with the Palladium center, potentially directing the oxidative addition to the ortho-position (C-1). However, its primary role here is steric.

References

-

Synthesis of Naphthalene Building Blocks: ChemicalBook. (2019).[2] "tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate - Reaction / Application." Retrieved from . (Demonstrates regioselective bromination at C-1).

-

Suzuki Coupling of Hindered Carbamates: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text for Suzuki mechanism).[3][4][5][6][7]

-

General Protocol for Naphthyl Carbamates: National Institutes of Health (NIH). "Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates."[8][9] PubMed Central. Retrieved from . (Context for carbamate stability and alternative coupling strategies).

-

Regioselectivity in Naphthalene Derivatives: MDPI. "Regioselective Electrophilic Aromatic Bromination." Molecules. Retrieved from . (Theoretical basis for C-1 vs C-3 selectivity).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 4-methoxynaphthalen-2-ylcarbamate Synthesis

Welcome to the technical support center for the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently troubleshoot any challenges that may arise.

Introduction to the Synthesis

The synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate is a crucial step in various drug discovery and development pipelines. This molecule serves as a valuable intermediate, and its purity is paramount for the success of subsequent reactions. The core of this synthesis lies in the protection of the primary amine of 4-methoxynaphthalen-2-amine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base and solvent. While seemingly straightforward, the electron-rich and sterically hindered nature of the naphthalenic system can present unique challenges. This guide will walk you through the nuances of this reaction, ensuring a successful and reproducible outcome.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate.

Q1: What is the role of the base in this reaction, and which one should I choose?

A1: The base plays a critical role in deprotonating the amine, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.[1][2] For the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred. Inorganic bases like sodium bicarbonate can also be used, particularly in biphasic systems. The choice of base can influence the reaction rate and the formation of byproducts.

Q2: What are the most common side reactions to be aware of?

A2: The most common side reactions include the formation of the N,N-di-Boc protected product, where two Boc groups are attached to the nitrogen atom, and the formation of isocyanates or ureas, especially if the reaction is heated excessively.[3] Additionally, due to the electron-rich nature of the naphthalene ring, there is a possibility of electrophilic substitution on the ring by the tert-butyl cation, which can be generated during the reaction, although this is less common under standard Boc protection conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material, 4-methoxynaphthalen-2-amine, is significantly more polar than the Boc-protected product. Therefore, you should observe the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the product.

Q4: What is the best way to purify the final product?

A4: The product, tert-butyl 4-methoxynaphthalen-2-ylcarbamate, is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. If impurities are persistent, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable method.

Troubleshooting Guide

Even with a well-defined protocol, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or no product formation | 1. Inactive (Boc)₂O reagent. 2. Insufficiently basic reaction conditions. 3. Low nucleophilicity of the amine. 4. Poor solubility of the starting material. | 1. Use fresh, high-quality (Boc)₂O. 2. Ensure the use of an appropriate and sufficient amount of base. 3. Consider using a more activating solvent like methanol or a catalytic amount of DMAP. 4. Use a co-solvent like THF or dioxane to improve solubility. |

| Formation of multiple products (observed on TLC) | 1. Formation of N,N-di-Boc byproduct. 2. Side reactions on the naphthalene ring. 3. Degradation of starting material or product. | 1. Use a stoichiometric amount of (Boc)₂O (1.0-1.1 equivalents). Avoid large excesses. 2. Maintain a moderate reaction temperature (room temperature to 40°C). 3. Ensure the reaction is not run for an excessively long time. |

| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product using flash column chromatography. 2. Ensure complete removal of solvent under high vacuum. Trituration with a non-polar solvent like hexane can sometimes induce crystallization. |

| Low isolated yield after workup | 1. Product loss during extraction due to partial water solubility. 2. Incomplete precipitation during recrystallization. | 1. Perform multiple extractions with an organic solvent like ethyl acetate. 2. Cool the recrystallization mixture to a low temperature (0-4°C) for a sufficient amount of time to maximize crystal formation. |

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the intended reaction pathway for the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate and highlights potential side reactions.

Caption: Reaction scheme for the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of tert-butyl 4-methoxynaphthalen-2-ylcarbamate, optimized for high yield and purity.

Materials:

-

4-Methoxynaphthalen-2-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography (optional)

-

Hexane and Ethyl acetate for TLC and column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxynaphthalen-2-amine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of amine).

-

Base Addition: To the stirred solution, add triethylamine (1.2 eq).

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature over 15-20 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

If necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

-

Characterization of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

Accurate characterization of the final product is essential to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.5 ppm.[4] The aromatic protons on the naphthalene ring will appear as a series of multiplets in the aromatic region (δ 7.0-8.0 ppm). The N-H proton of the carbamate will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and a signal for the methyl carbons of the tert-butyl group around δ 28 ppm. The carbonyl carbon of the carbamate will appear around δ 153 ppm. The aromatic carbons will resonate in the region of δ 105-155 ppm.

2. Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular ion peak [M+H]⁺ for tert-butyl 4-methoxynaphthalen-2-ylcarbamate (C₁₆H₁₉NO₃) would be at m/z 274.14.

3. Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the N-H stretching of the carbamate group (around 3300-3400 cm⁻¹) and the C=O stretching of the carbamate carbonyl group (around 1700-1725 cm⁻¹).

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Arkivoc. (2017). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). tert-Butyl (4-methoxyphenyl)carbamate | 18437-68-8. Retrieved from [Link]

-

NIH. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of Nabumetone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]

-

NIH. (2013). tert-Butyl N-(thio-phen-2-yl)carbamate. Retrieved from [Link]

-

NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

-

ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate

Welcome to the technical support center for the synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important carbamate intermediate. Drawing from established principles of amine protection and insights into the reactivity of electron-rich aromatic systems, this document provides a comprehensive resource in a user-friendly question-and-answer format.

Introduction to the Synthesis

The synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate involves the protection of the amino group of 4-methoxynaphthalen-2-amine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, the nucleophilicity of the aromatic amine and the reactivity of the naphthalene ring system can present challenges, leading to side reactions and suboptimal yields. This guide will address these potential issues and provide strategies for successful synthesis.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and the mild acidic conditions required for its removal.[1][2]

Core Reaction Pathway

The fundamental reaction involves the nucleophilic attack of the amino group of 4-methoxynaphthalen-2-amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is often facilitated by a base to deprotonate the resulting ammonium intermediate.[3]

Caption: General workflow for Boc protection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the synthesis of tert-Butyl 4-methoxynaphthalen-2-ylcarbamate.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Boc protection of 4-methoxynaphthalen-2-amine can stem from several factors. Systematically addressing each of these can help identify and resolve the issue.

-

Incomplete Reaction: Aromatic amines are generally less nucleophilic than their aliphatic counterparts, which can lead to sluggish or incomplete reactions.[2] The electron-donating methoxy group on the naphthalene ring helps to activate the amine, but other factors can still impede the reaction.

-

Troubleshooting:

-

Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Reactions may require several hours to overnight stirring at room temperature.[4]

-

Increase Temperature: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[5] However, be cautious as this may also promote side reactions.

-

Use of a Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a more reactive intermediate with (Boc)₂O.[6][7]

-

-

-

Suboptimal Base Selection: The choice and amount of base are critical. The base serves to neutralize the protonated amine intermediate, driving the reaction to completion.

-

Troubleshooting:

-

Base Strength: For weakly nucleophilic aromatic amines, a stronger, non-nucleophilic base like triethylamine (TEA) is often preferred over weaker bases like sodium bicarbonate.

-

Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used relative to the amine.

-

-

-

Side Reactions: Several side reactions can consume starting material and reduce the yield of the desired product. These are discussed in more detail in the following questions.

-

Purification Losses: The product may be lost during workup and purification. Ensure proper extraction and recrystallization techniques are employed.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. The most probable side products in this reaction are:

-

Di-tert-butoxycarbonyl (Di-Boc) Protected Amine: This occurs when the nitrogen atom is acylated twice. While less common with primary aromatic amines due to steric hindrance, it can occur under forcing conditions (e.g., excess (Boc)₂O and strong base).

-

Ring Acylation (Friedel-Crafts type): The electron-rich naphthalene ring, activated by the methoxy group, could potentially undergo acylation by the electrophilic species generated from (Boc)₂O, although this is generally less favorable than N-acylation.

-

Urea Formation: If the starting amine is exposed to any isocyanate impurities in the reagents or formed in situ, urea byproducts can form.

Troubleshooting Side Product Formation:

| Side Product | Probable Cause | Prevention Strategy |

| Di-Boc Protected Amine | Excess (Boc)₂O, prolonged reaction time at elevated temperatures. | Use a controlled stoichiometry of (Boc)₂O (typically 1.1-1.2 equivalents). Avoid excessive heating. |

| Ring Acylation | Lewis acid catalysis (if inadvertently present), harsh reaction conditions. | Ensure the reaction is performed under basic or neutral conditions. Avoid strong Lewis acids. |

| Urea Formation | Impure reagents, moisture. | Use high-purity reagents and ensure anhydrous reaction conditions. |

Q3: How do I choose the optimal solvent for this reaction?

A3: The choice of solvent can influence reaction rate and solubility of reactants.

-

Common Solvents: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used for Boc protection reactions.[5]

-

Solvent Effects:

-

THF and DCM: Generally good choices, offering good solubility for both the amine and (Boc)₂O.

-

Solvent-free Conditions: In some cases, running the reaction neat or with a solid-supported catalyst can be highly efficient.[8]

-

-

Expert Insight: For aromatic amines, the use of alcoholic solvents like methanol can surprisingly accelerate the reaction rate, even without the addition of a base. This is a factor worth considering in your optimization experiments.

Q4: What is the best method for purifying the final product?

A4: Purification is crucial for obtaining high-purity tert-Butyl 4-methoxynaphthalen-2-ylcarbamate.

-

Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Recrystallization: The crude product, after removal of the solvent, can often be purified by recrystallization.

-

Recommended Solvents: A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, petroleum ether) is often effective. Experiment with different solvent systems to find the optimal conditions for crystallization.

-

-

Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Experimental Protocols

The following protocols provide a starting point for the synthesis and can be optimized based on your specific laboratory conditions and observations.

Protocol 1: Standard Boc Protection with Triethylamine

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxynaphthalen-2-amine (1.0 eq) in anhydrous THF or DCM (approximately 0.1-0.2 M).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-12 hours.

-

Workup: Quench the reaction with water. Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: DMAP-Catalyzed Boc Protection

-

Reaction Setup: Dissolve 4-methoxynaphthalen-2-amine (1.0 eq) and a catalytic amount of DMAP (0.05-0.1 eq) in anhydrous THF or DCM.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

-

Reaction Monitoring: This reaction is typically faster than the non-catalyzed version. Monitor by TLC until completion (often within 1-4 hours).[4]

-

Workup and Purification: Follow the same procedure as in Protocol 1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. derpharmachemica.com [derpharmachemica.com]

Technical Support Center: Synthesis of Substituted Naphthalenes